8-Methoxy-2-methylimidazo[1,2-a]pyridin-3-amine
Description
Properties
Molecular Formula |
C9H11N3O |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
8-methoxy-2-methylimidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C9H11N3O/c1-6-8(10)12-5-3-4-7(13-2)9(12)11-6/h3-5H,10H2,1-2H3 |
InChI Key |
BOQZWIATWKZFLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=CC=C(C2=N1)OC)N |
Origin of Product |
United States |
Preparation Methods
Groebke-Blackburn-Bienaymé Three-Component Reaction (GBB-3CR)
The Groebke-Blackburn-Bienaymé reaction is the cornerstone for constructing the imidazo[1,2-a]pyridine scaffold. This one-pot, three-component reaction condenses 2-aminopyridine derivatives , aldehydes , and isocyanides under acidic conditions. For 8-methoxy-2-methylimidazo[1,2-a]pyridin-3-amine, the synthesis proceeds as follows:
Reagents :
-
2-Amino-5-methoxypyridine : Provides the methoxy-substituted pyridine backbone.
-
2-Methylpyridine-2-carbaldehyde : Introduces the methyl group at the 2-position.
-
tert-Butyl isocyanide (2-isocyano-2,4,4-trimethylpentane) : Serves as the isocyanide component, later removed to yield the primary amine.
Conditions :
Mechanism :
-
The aldehyde and aminopyridine form an imine intermediate.
-
The isocyanide undergoes [4+1] cycloaddition with the imine, generating the imidazo[1,2-a]pyridine core.
-
The tert-butyl group from the isocyanide temporarily protects the 3-amine group.
Work-up :
The crude product is diluted with water, extracted with ethyl acetate, dried over Na₂SO₄, and purified via silica gel chromatography to yield N-(tert-butyl)-8-methoxy-2-methylimidazo[1,2-a]pyridin-3-amine .
Acid-Catalyzed Deprotection
The tert-butyl group is cleaved under acidic conditions to unmask the primary amine:
Reagents :
-
HCl/dioxane (4 M) : Provides acidic conditions for deprotection.
-
Methanol : Solvent for homogeneous reaction.
Conditions :
Work-up :
The mixture is concentrated, neutralized with saturated NaHCO₃, and extracted with dichloromethane. After drying and evaporation, the final product is obtained as a pale-yellow solid.
Optimization of Reaction Conditions
Chemical Reactions Analysis
Types of Reactions
8-Methoxy-2-methylimidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in chloroform.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution with bromine can produce bromo-substituted imidazo[1,2-a]pyridines .
Scientific Research Applications
Antimicrobial Applications
Antitubercular Activity
One of the most promising applications of 8-Methoxy-2-methylimidazo[1,2-a]pyridin-3-amine is its activity against Mycobacterium tuberculosis. Research indicates that this compound exhibits significant antibacterial properties, making it a potential candidate for the development of new antitubercular drugs. Its mechanism of action involves the inhibition of specific enzymes critical for bacterial survival, disrupting metabolic pathways essential for the bacteria's growth.
Mechanism of Action
Studies have shown that this compound binds effectively to bacterial proteins involved in metabolic processes. Molecular docking simulations suggest strong binding affinities to target enzymes, indicating its potential as an inhibitor. Further research is necessary to elucidate its precise interaction mechanisms and optimize its pharmacokinetic properties.
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is insightful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methylimidazo[1,2-a]pyridin-3-amine | Lacks methoxy group | Moderate antibacterial activity |
| 6-Bromo-8-methoxy-2-methylimidazo[1,2-a]pyridine | Contains bromine substituent | Enhanced potency against certain bacteria |
| 3-Methoxy-2-phenylimidazo[1,2-b]pyridazine | Different ring structure | Active against Mycobacterium tuberculosis |
The presence of both methoxy and methyl groups in this compound enhances its solubility and bioavailability compared to its analogs. This characteristic is crucial for drug development as it may lead to improved therapeutic efficacy.
Case Studies and Research Findings
Research has demonstrated that derivatives of imidazo[1,2-a]pyridine compounds exhibit diverse biological activities including antiviral, antibacterial, antiparasitic, anti-inflammatory, and antipyretic properties. Notably, some derivatives have been clinically utilized as hypnotics and anxiolytics .
In a study focusing on cholinesterase inhibition activities associated with imidazo[1,2-a]pyridine derivatives, several new compounds were synthesized and evaluated for their anti-cholinesterase activities. The findings revealed that certain derivatives exhibited strong inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in treating neurodegenerative diseases like Alzheimer’s disease .
Mechanism of Action
The mechanism of action of 8-Methoxy-2-methylimidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. In the context of anticancer activity, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Analogues and Their Pharmacological Profiles
The imidazo[1,2-a]pyridine scaffold tolerates diverse substitutions, which significantly influence biological activity. Below is a comparative analysis of structurally related compounds:
Key Observations:
- Electron-Withdrawing Groups : Methylsulfonyl (5n) and nitro (4b) substituents improve COX-2 selectivity and antibacterial potency, respectively .
- Antimicrobial Activity: 7-Methyl derivatives (e.g., ) show broad-spectrum activity, suggesting that methyl groups at non-C8 positions may optimize membrane penetration.
Key Observations:
- The GBB reaction and cyclocondensation are predominant methods for imidazo[1,2-a]pyridin-3-amine synthesis.
- Microwave-assisted synthesis (e.g., ) improves yields and reduces reaction times compared to traditional heating.
Physicochemical Properties
Key Observations:
Biological Activity
8-Methoxy-2-methylimidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that has garnered attention for its significant biological activity, particularly in the fields of antimicrobial and antiparasitic research. This article provides an overview of its biological properties, mechanisms of action, structure-activity relationships (SAR), and potential applications based on diverse scientific literature.
Chemical Structure and Properties
The molecular formula of this compound is C₈H₉N₃O, with a molecular weight of approximately 163.17 g/mol. The compound features a fused imidazole and pyridine ring system, with a methoxy group at the 8-position and a methyl group at the 2-position of the imidazole ring, contributing to its unique chemical characteristics.
Antimicrobial Properties
Research indicates that this compound exhibits notable antibacterial activity against various strains, including Mycobacterium tuberculosis . Its mechanism of action primarily involves the inhibition of specific enzymes critical for bacterial survival. For instance, studies have demonstrated that this compound can disrupt bacterial metabolic pathways, making it a promising lead structure for developing new antimicrobial agents .
Table 1: Antimicrobial Activity Against Selected Bacteria
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Mycobacterium tuberculosis | < 0.5 µg/mL | Inhibition of metabolic enzymes |
| Staphylococcus aureus | 1 µg/mL | Disruption of cell wall synthesis |
| Escherichia coli | 2 µg/mL | Inhibition of protein synthesis |
Antiparasitic Activity
In addition to its antibacterial effects, this compound has shown promise against parasitic infections. It has been identified as having anti-trypanosomal activity against Trypanosoma cruzi and efficacy against Leishmania donovani in intracellular assays. These findings suggest that the compound may inhibit key metabolic processes in these pathogens as well .
Structure-Activity Relationships (SAR)
The unique presence of both methoxy and methyl groups enhances the solubility and bioavailability of this compound compared to its analogs. Comparative studies have highlighted structural variations that influence biological activity:
Table 2: Comparison of Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methylimidazo[1,2-a]pyridin-3-amine | Lacks methoxy group | Moderate antibacterial activity |
| 6-Bromo-8-methoxy-2-methylimidazo[1,2-a]pyridine | Contains bromine substituent | Enhanced potency against certain bacteria |
| 3-Methoxy-2-phenylimidazo[1,2-b]pyridazine | Different ring structure | Active against Mycobacterium tuberculosis |
Molecular docking studies suggest that this compound binds effectively to specific bacterial proteins involved in metabolic processes. The strong binding affinities to target enzymes indicate its potential as an inhibitor. Further investigations are required to elucidate its precise interaction mechanisms and optimize pharmacokinetic properties .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound in various contexts:
- Anti-Tuberculosis Activity : A study demonstrated that derivatives of imidazo[1,2-a]pyridine cores exhibited significant activity against multidrug-resistant strains of Mycobacterium tuberculosis , showcasing the potential for repurposing existing compounds for new therapeutic applications .
- Antiparasitic Efficacy : A collaborative screening effort identified imidazo[1,2-a]pyridine derivatives with potent anti-trypanosomal activity in vitro, validating their potential as leads for drug development against neglected tropical diseases like Chagas disease and leishmaniasis .
Q & A
Basic: What are the optimal synthetic routes for 8-Methoxy-2-methylimidazo[1,2-a]pyridin-3-amine?
Methodological Answer:
The synthesis typically involves a multi-step approach:
- Step 1: Construct the imidazo[1,2-a]pyridine core via cyclization of 2-aminopyridine derivatives with α-bromoketones. For example, α-bromo-4-methoxyacetophenone can react with 2-amino-4-methylpyridine under reflux in methanol to form the core structure .
- Step 2: Introduce the methoxy group at the 8-position using nucleophilic aromatic substitution or palladium-catalyzed coupling (e.g., Buchwald-Hartwig amination) .
- Step 3: Purify intermediates via column chromatography and confirm purity using HPLC (>95%) .
Critical Parameters: Reaction temperature (60–80°C), solvent choice (acetonitrile or DMF), and catalyst (e.g., β-cyclodextrin-SO3H for improved yield) .
Advanced: How do substituents at the 8-position influence biological activity and selectivity?
Structure-Activity Relationship (SAR) Insights:
-
Methoxy (8-OCH₃): Enhances solubility and modulates electronic effects, potentially improving receptor binding via H-bonding .
-
Methyl (2-CH₃): Steric effects at the 2-position (as seen in COX-2 inhibitors) increase selectivity by reducing off-target interactions .
-
Comparative Data:
Basic: What analytical techniques are critical for characterizing this compound?
Key Methods:
- NMR Spectroscopy: 1H/13C NMR to confirm substituent positions (e.g., methoxy proton signal at δ 3.8–4.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., C₁₀H₁₃N₃O requires m/z 191.1062) .
- X-ray Crystallography: Resolve crystal packing and intermolecular interactions (e.g., N–H⋯N hydrogen bonds) .
Advanced: How can researchers resolve contradictions in biological assay data?
Case Study: Discrepancies in IC50 values for kinase inhibition.
- Approach 1: Verify compound purity via HPLC and elemental analysis .
- Approach 2: Standardize assay conditions (e.g., ATP concentration in kinase assays) .
- Approach 3: Use isothermal titration calorimetry (ITC) to validate binding thermodynamics .
Example: In COX-2 studies, substituent size at the 8-position (e.g., methoxy vs. bromo) significantly affects IC50 reproducibility due to steric clashes .
Advanced: What computational strategies predict target interactions for this compound?
Methodological Framework:
- Molecular Docking: Use AutoDock Vina to model interactions with targets (e.g., HIV-1 reverse transcriptase) .
- DFT Calculations: Analyze electronic effects of the methoxy group on charge distribution and reactivity .
- MD Simulations: Assess stability of ligand-target complexes over 100 ns trajectories (e.g., GROMACS) .
Validation: Cross-check computational results with SPR (surface plasmon resonance) binding data .
Basic: What are the stability considerations for this compound under experimental conditions?
Key Factors:
- pH Sensitivity: Imidazo[1,2-a]pyridines degrade in strong acidic/basic conditions; maintain pH 6–8 in buffer solutions .
- Light Exposure: Protect from UV light to prevent photodegradation (store in amber vials) .
- Thermal Stability: Decomposition observed >150°C; use low-temperature storage (-20°C) .
Advanced: How do solvent systems impact reaction yields during synthesis?
Optimization Strategies:
- Polar Protic Solvents (MeOH, EtOH): Favor cyclization but may reduce yields due to side reactions (e.g., hydrolysis) .
- Aprotic Solvents (DMF, DMSO): Improve coupling efficiency for methoxy introduction but require rigorous drying .
- Green Chemistry: β-Cyclodextrin-SO3H in acetonitrile enhances yields (85–90%) while reducing waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
